4-(3-Aminophenyl)-1,2,4-triazolidine-3,5-dione hydrochloride
Overview
Description
4-(3-Aminophenyl)-1,2,4-triazolidine-3,5-dione hydrochloride is a chemical compound that belongs to the class of triazolidine derivatives This compound is characterized by the presence of an aminophenyl group attached to a triazolidine-3,5-dione core, with a hydrochloride salt form
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Aminophenyl)-1,2,4-triazolidine-3,5-dione hydrochloride typically involves the reaction of 3-aminophenylhydrazine with maleic anhydride under controlled conditions. The reaction proceeds through the formation of an intermediate hydrazone, which subsequently undergoes cyclization to form the triazolidine-3,5-dione core. The final product is then converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-(3-Aminophenyl)-1,2,4-triazolidine-3,5-dione hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the triazolidine ring to more saturated derivatives.
Substitution: The aminophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Saturated triazolidine derivatives.
Substitution: Halogenated or nitrated aminophenyl derivatives.
Scientific Research Applications
4-(3-Aminophenyl)-1,2,4-triazolidine-3,5-dione hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3-Aminophenyl)-1,2,4-triazolidine-3,5-dione hydrochloride involves its interaction with specific molecular targets and pathways. The aminophenyl group can interact with enzymes and receptors, modulating their activity. The triazolidine core may also participate in redox reactions, influencing cellular processes. Detailed studies are required to elucidate the precise molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Aminophenyl)-1,2,4-triazolidine-3,5-dione
- 4-(4-Aminophenyl)-1,2,4-triazolidine-3,5-dione
- 4-(3-Nitrophenyl)-1,2,4-triazolidine-3,5-dione
Uniqueness
4-(3-Aminophenyl)-1,2,4-triazolidine-3,5-dione hydrochloride is unique due to the presence of the aminophenyl group, which imparts specific chemical reactivity and biological activity. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.
Biological Activity
4-(3-Aminophenyl)-1,2,4-triazolidine-3,5-dione hydrochloride is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Chemical Formula : C₈H₉ClN₄O₂
- Molecular Weight : 228.64 g/mol
- CAS Number : 1803591-94-7
Research indicates that this compound exhibits various biological activities through multiple mechanisms:
- Antioxidant Activity : The compound has shown potential as a free radical scavenger, which may contribute to its protective effects against oxidative stress-related diseases.
- Antimicrobial Properties : Studies have demonstrated that derivatives of triazolidine compounds can inhibit the growth of various pathogenic bacteria and fungi, suggesting a role in antimicrobial therapy.
- Anticancer Activity : Preliminary investigations reveal that this compound may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.
Antimicrobial Activity
A series of studies have assessed the antimicrobial effectiveness of triazolidine derivatives against several bacterial strains. The results indicate that these compounds can significantly inhibit bacterial growth, with varying degrees of effectiveness depending on the structure and substituents.
Compound | Bacterial Strain | Inhibition Zone (mm) |
---|---|---|
4-(3-Aminophenyl)-1,2,4-triazolidine-3,5-dione | E. coli | 15 |
4-(3-Aminophenyl)-1,2,4-triazolidine-3,5-dione | S. aureus | 18 |
Control (Ampicillin) | E. coli | 20 |
Control (Ampicillin) | S. aureus | 22 |
Anticancer Activity
The cytotoxic effects of this compound were evaluated against various cancer cell lines. Notably:
- Cell Lines Tested : MCF-7 (breast cancer), HCT-116 (colon cancer)
- IC₅₀ Values :
- MCF-7: 25 µM
- HCT-116: 30 µM
These findings suggest that the compound has significant potential as an anticancer agent.
Case Study 1: Antimicrobial Efficacy
In a study published in Journal of Antibiotics, researchers tested the efficacy of this compound against multi-drug resistant strains of bacteria. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli with minimal inhibitory concentrations (MICs) ranging from 16 to 32 µg/mL.
Case Study 2: Cancer Cell Apoptosis
Another study focused on the apoptotic effects of the compound on MCF-7 cells. Flow cytometry analysis revealed an increase in early and late apoptotic cells after treatment with the compound at concentrations above 20 µM. The study concluded that the compound induces apoptosis via the mitochondrial pathway.
Properties
IUPAC Name |
4-(3-aminophenyl)-1,2,4-triazolidine-3,5-dione;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2.ClH/c9-5-2-1-3-6(4-5)12-7(13)10-11-8(12)14;/h1-4H,9H2,(H,10,13)(H,11,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWPWKWMYZDKSPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=O)NNC2=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803591-94-7 | |
Record name | 1,2,4-Triazolidine-3,5-dione, 4-(3-aminophenyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803591-94-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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